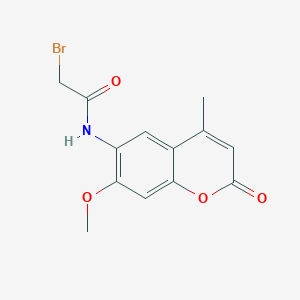
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate is a complex organic compound with the molecular formula C28H40O10 and a molecular weight of 536.62. This compound is an intermediate in the synthesis of 4-Nonyl Phenol-glucuronide, which is a residue found in rainbow trout.
Méthodes De Préparation
The synthesis of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves multiple steps. One common method includes the reaction of 4-Nonyl Phenol with glucuronic acid derivatives under specific conditions to form the glucuronide. This intermediate is then acetylated using acetic anhydride to yield the triacetate form. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly in the context of environmental toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug metabolism and excretion.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate involves its interaction with specific molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body. This pathway is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.
Comparaison Avec Des Composés Similaires
2-(Methoxycarbonyl) 4-Nonyl Phenol-glucuronide Triacetate can be compared with other similar compounds such as:
4-Nonyl Phenol-glucuronide: This compound is a direct precursor and lacks the triacetate groups.
4-Nonyl Phenol: A simpler structure without the glucuronide and triacetate modifications.
2-(Methoxycarbonyl) Phenol-glucuronide: Similar in structure but with different alkyl chain lengths.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H40O10 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C28H40O10/c1-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)37-28-26(36-20(4)31)24(35-19(3)30)23(34-18(2)29)25(38-28)27(32)33-5/h14-17,23-26,28H,6-13H2,1-5H3/t23-,24-,25-,26+,28+/m0/s1 |
Clé InChI |
YITGNZAXQLQMFL-YYDZWWTMSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


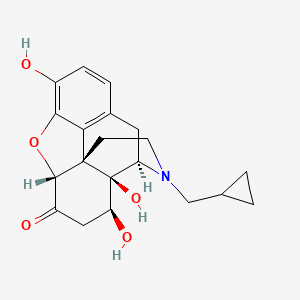
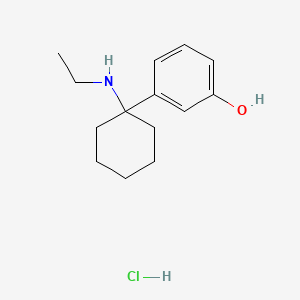

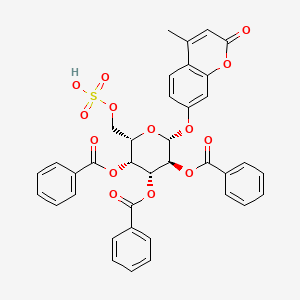
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
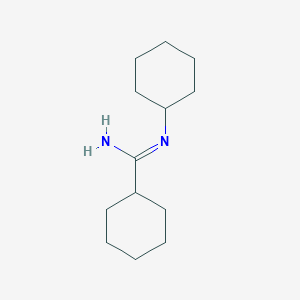
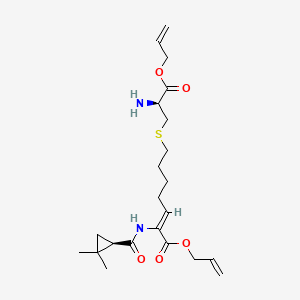

![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

